molecular formula C22H16ClNO4 B3021382 Fmoc-3-amino-4-chlorobenzoic acid CAS No. 186320-11-6

Fmoc-3-amino-4-chlorobenzoic acid

Cat. No.: B3021382
CAS No.: 186320-11-6
M. Wt: 393.8 g/mol
InChI Key: USPYMVNYANTVJU-UHFFFAOYSA-N
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Description

Fmoc-3-amino-4-chlorobenzoic acid is a chemical compound with the molecular formula C22H16ClNO4. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-amino-4-chlorobenzoic acid. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-amino-4-chlorobenzoic acid typically involves the protection of the amino group of 3-amino-4-chlorobenzoic acid with the Fmoc group. One common method is the reaction of 3-amino-4-chlorobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-amino-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of Fmoc-3-amino-4-chlorobenzoic acid involves the protection and deprotection of the amino group. The Fmoc group is introduced to protect the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions. This mechanism is crucial in peptide synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3-amino-4-nitrobenzoic acid
  • Fmoc-3-amino-4-methylbenzoic acid
  • Fmoc-3-amino-4-fluorobenzoic acid

Uniqueness

Fmoc-3-amino-4-chlorobenzoic acid is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to other similar compounds. The chloro group can participate in various substitution reactions, making this compound versatile in synthetic applications .

Properties

IUPAC Name

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPYMVNYANTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592155
Record name 4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332121-92-3
Record name 4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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